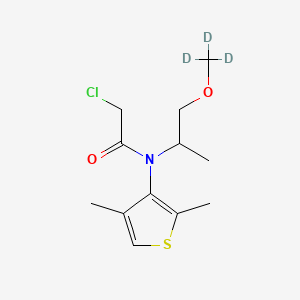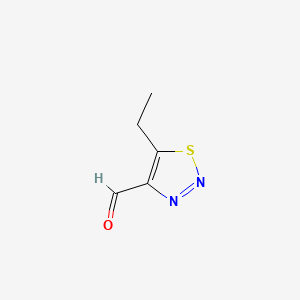
rac Practolol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac Practolol-d3” is a biochemical used for proteomics research . It has a molecular formula of C14H19D3N2O3 and a molecular weight of 269.35 .
Molecular Structure Analysis
The molecular structure of “rac Practolol-d3” is similar to that of Practolol, which is a beta-adrenergic antagonist . The molecular formula of Practolol is C14H22N2O3 , and it has a mono-isotopic mass of 266.16304258 .Physical And Chemical Properties Analysis
Practolol has a density of 1.1±0.1 g/cm3, a boiling point of 493.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 75.4±0.3 cm3, a polar surface area of 71 Å2, and a molar volume of 236.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Aromatics Research
“rac Practolol-d3” is categorized under aromatics . However, specific applications of “rac Practolol-d3” in aromatics research are not readily available from the search results. Aromatics are a key class of compounds in organic chemistry and materials science, so it’s plausible that “rac Practolol-d3” could be used in studying the properties and reactions of aromatic compounds .
Enzyme Inhibitors Research
“rac Practolol-d3” is also classified as an enzyme inhibitor . It’s known that Practolol, the non-deuterated form of “rac Practolol-d3”, is a beta-adrenergic receptor antagonist . This suggests that “rac Practolol-d3” could be used in research related to enzyme inhibition, particularly in the context of beta-adrenergic receptors .
Stable Isotopes Research
As a deuterated compound, “rac Practolol-d3” falls under the category of stable isotopes . Stable isotopes have wide applications in various fields, including mammalian research and drug metabolism studies . “rac Practolol-d3” could potentially be used in these areas to trace metabolic pathways or to study the mechanisms of drug metabolism .
Pharmaceutical Standards Research
“rac Practolol-d3” is listed as a pharmaceutical standard . Pharmaceutical standards are used in drug testing and quality control. They serve as a reference in the analysis of drug substances, excipients, drug products, and other components of pharmaceutical formulations. Therefore, “rac Practolol-d3” could be used in the development and testing of new pharmaceutical products .
Intermediates Research
“rac Practolol-d3” is also categorized as an intermediate . In the context of chemistry, an intermediate is a substance formed during a middle step of a chemical reaction between reactants and the desired product. “rac Practolol-d3” could be used as an intermediate in the synthesis of other complex compounds .
Fine Chemicals Research
Lastly, “rac Practolol-d3” is classified as a fine chemical . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry, and sold for more than $10/kg .
Mecanismo De Acción
Target of Action
The primary target of rac Practolol-d3 is the Beta-1 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the regulation of cardiac function. Beta-1 adrenergic receptors are predominantly found in the heart and kidneys .
Mode of Action
rac Practolol-d3, like other beta-adrenergic antagonists, competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine . This results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .
Biochemical Pathways
The action of rac Practolol-d3 affects several biochemical pathways. The most significant of these is the inhibition of the normal epinephrine-mediated sympathetic actions . This reduces the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . Additionally, there is evidence of cross-talk between Rac and PI3K signaling in processes such as cell migration and ROS production .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good bioavailability.
Result of Action
The action of rac Practolol-d3 at the cellular level results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . This is due to its antagonistic effect on the Beta-1 adrenergic receptor, which inhibits the effects of catecholamines . The overall result is a reduction in the workload of the heart.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of rac Practolol-d3 can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are then further transformed to the final product. The key steps in this synthesis pathway are the protection of functional groups, selective reduction, and coupling reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde-d3", "2-Amino-2-methylpropanol", "Diethyl malonate", "Benzyl bromide", "Sodium borohydride", "Sodium hydride", "Triethylamine", "Methanol", "Chloroform", "Acetic acid", "Sulfuric acid", "Sodium carbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protection of 3,4-Dimethoxybenzaldehyde-d3 with diethyl malonate to form ethyl 3,4-dimethoxybenzylidenemalonate-d3", "Step 2: Reduction of ethyl 3,4-dimethoxybenzylidenemalonate-d3 with sodium borohydride to form ethyl 3,4-dimethoxybenzylmalonate-d3", "Step 3: Protection of ethyl 3,4-dimethoxybenzylmalonate-d3 with benzyl bromide and sodium hydride to form ethyl 4-(benzyloxy)-3,5-dimethoxybenzylmalonate-d3", "Step 4: Hydrolysis of ethyl 4-(benzyloxy)-3,5-dimethoxybenzylmalonate-d3 with sulfuric acid and sodium carbonate to form 4-(benzyloxy)-3,5-dimethoxybenzylmalonic acid-d3", "Step 5: Esterification of 4-(benzyloxy)-3,5-dimethoxybenzylmalonic acid-d3 with 2-amino-2-methylpropanol and triethylamine to form rac Practolol-d3", "Step 6: Purification of the final product using methanol and chloroform" ] } | |
Número CAS |
1794795-47-3 |
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
269.359 |
Nombre IUPAC |
2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3 |
Clave InChI |
DURULFYMVIFBIR-HPRDVNIFSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Sinónimos |
N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3; (±)-Practolol-d6; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3; Dalzic-d3; Eraldin-d3; ICI 50172-d3; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3; AY 21011-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




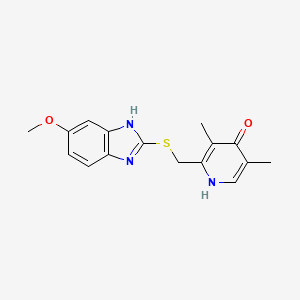
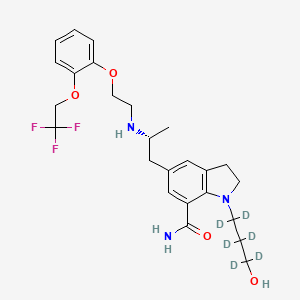
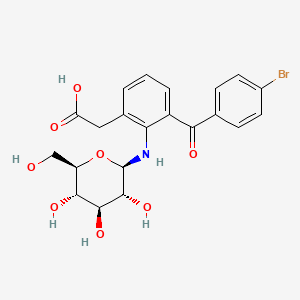
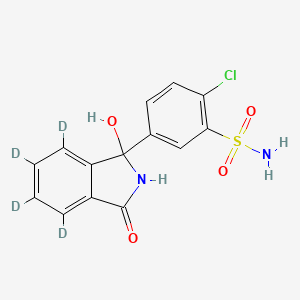
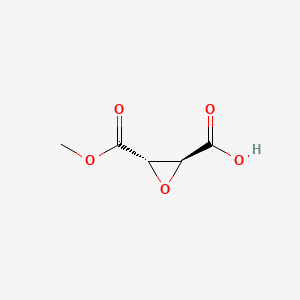
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
